1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
Overview
Description
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt): is a biotinylated phospholipid. This compound is a derivative of phosphatidylethanolamine, where the ethanolamine head group is modified with a biotin moiety. The biotinylation allows for specific binding to avidin or streptavidin, making it useful in various biochemical applications, particularly in the field of molecular biology and biochemistry.
Mechanism of Action
Target of Action
The primary target of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), also known as 16:0 Biotinyl Cap PE, is the cell membrane . It belongs to a class of phospholipids that are the most abundant lipids in the inner leaflet of the plasma membrane .
Mode of Action
16:0 Biotinyl Cap PE interacts with the cell membrane, specifically with cholesterol, to form a condensed lipid monolayer with tight hydrogen bonding . This interaction results in a more fluid membrane that may aid in transport and signaling across the bilayer .
Biochemical Pathways
The interaction of 16:0 Biotinyl Cap PE with the cell membrane affects the lipid bilayer’s structure and function, influencing various biochemical pathways. For instance, it can impact the activation of G protein-coupled receptors (GPCRs) by agonist ligands, which is mediated by a transition from an inactive to active receptor conformation .
Pharmacokinetics
It is known that the compound is hygroscopic and light-sensitive . Its stability is maintained for one year when stored at -20°C .
Result of Action
The molecular and cellular effects of 16:0 Biotinyl Cap PE’s action are primarily related to its influence on the cell membrane’s fluidity and the activation of GPCRs . This can lead to changes in cell signaling and transport across the bilayer, impacting various cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 16:0 Biotinyl Cap PE. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at -20°C . Furthermore, the presence of other molecules in the cell membrane, such as cholesterol, can influence the compound’s interaction with the membrane and its resulting effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) typically involves the following steps:
Starting Material: The process begins with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine.
Biotinylation: The ethanolamine head group is reacted with a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester, under mild conditions to form the biotinylated product.
Purification: The product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale biotinylation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed under acidic or basic conditions.
Oxidation: The fatty acid chains can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Substitution: The biotin moiety can participate in substitution reactions with avidin or streptavidin.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be employed.
Substitution: Avidin or streptavidin proteins are used for binding to the biotin moiety.
Major Products Formed
Hydrolysis: Free fatty acids and glycerophosphoethanolamine.
Oxidation: Peroxides and other oxidative degradation products.
Substitution: Biotin-avidin or biotin-streptavidin complexes.
Scientific Research Applications
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research:
Biochemistry: Used in the study of lipid-protein interactions and membrane dynamics.
Molecular Biology: Employed in the labeling and detection of biomolecules through biotin-avidin or biotin-streptavidin interactions.
Medicine: Utilized in drug delivery systems and targeted therapies due to its ability to bind specifically to biotin-binding proteins.
Industry: Applied in the development of biosensors and diagnostic assays.
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt): Another biotinylated phospholipid with a succinyl modification instead of a cap biotinyl group.
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt): A similar compound with a glutaryl modification.
Uniqueness
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is unique due to its specific biotinylation, which allows for strong and specific binding to avidin or streptavidin. This makes it particularly useful in applications requiring high specificity and strong binding interactions.
Properties
IUPAC Name |
sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H99N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-50(60)65-42-45(68-51(61)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2)43-67-69(63,64)66-41-40-55-49(59)35-28-27-33-39-54-48(58)36-32-31-34-47-52-46(44-70-47)56-53(62)57-52;/h45-47,52H,3-44H2,1-2H3,(H,54,58)(H,55,59)(H,63,64)(H2,56,57,62);/q;+1/p-1/t45-,46+,47+,52+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOYGXYDOICSBP-OHXMQTJZSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98N4NaO11PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677175 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1053.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384835-52-3 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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